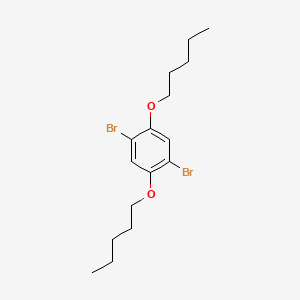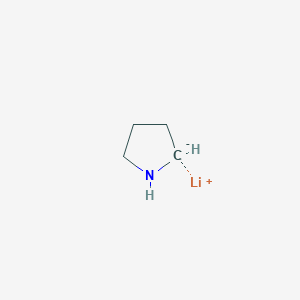
lithium;pyrrolidin-5-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;pyrrolidin-5-ide is a compound that combines lithium, a well-known element in the field of psychiatry and neurology, with pyrrolidin-5-ide, a derivative of pyrrolidine. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;pyrrolidin-5-ide typically involves the reaction of pyrrolidine with a lithium-containing reagent. One common method is the reaction of pyrrolidine with lithium iodide in the presence of a suitable solvent . The reaction conditions often include mild temperatures and the use of a catalyst to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Lithium;pyrrolidin-5-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of pyrrolidin-5-ide, while substitution reactions can yield a variety of substituted pyrrolidine compounds.
Scientific Research Applications
Lithium;pyrrolidin-5-ide has several scientific research applications, including:
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of lithium;pyrrolidin-5-ide involves its interaction with various molecular targets and pathways. Lithium is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatase, which play roles in cellular signaling pathways . These interactions can lead to downstream effects that are relevant to its therapeutic applications, such as mood stabilization and neuroprotection .
Comparison with Similar Compounds
Lithium;pyrrolidin-5-ide can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle with versatile biological activities.
Pyrrolidin-2-one: A derivative of pyrrolidine with a lactam structure, known for its biological and pharmaceutical applications.
Pyrrolidin-2,5-dione: Another derivative of pyrrolidine with a diketone structure, used in medicinal chemistry.
The uniqueness of this compound lies in its combination of lithium with the pyrrolidine scaffold, which may enhance its biological activities and therapeutic potential.
Properties
CAS No. |
192819-85-5 |
|---|---|
Molecular Formula |
C4H8LiN |
Molecular Weight |
77.1 g/mol |
IUPAC Name |
lithium;pyrrolidin-5-ide |
InChI |
InChI=1S/C4H8N.Li/c1-2-4-5-3-1;/h3,5H,1-2,4H2;/q-1;+1 |
InChI Key |
CHEFEOUURQNCPZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1C[CH-]NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
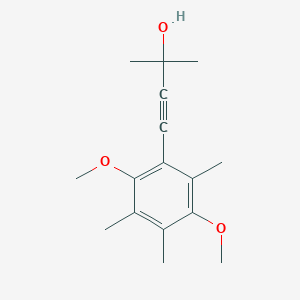
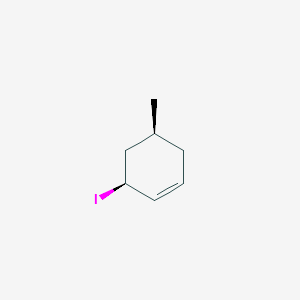
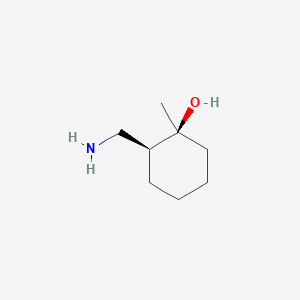
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
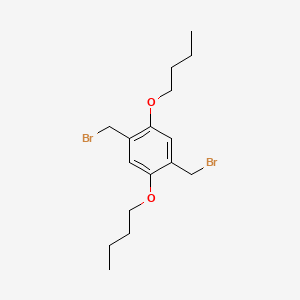
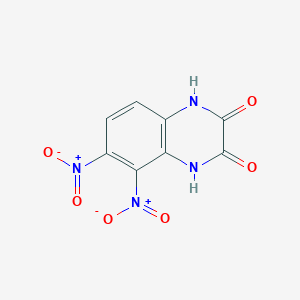
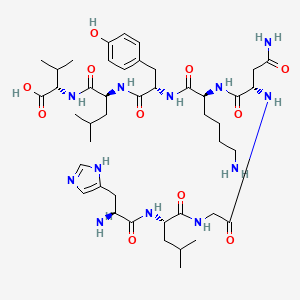
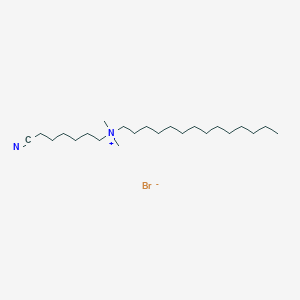

![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
